molecular formula C15H9F5N2O2 B1209157 Penfluron CAS No. 35367-31-8

Penfluron

Cat. No.: B1209157
CAS No.: 35367-31-8
M. Wt: 344.24 g/mol
InChI Key: JTHMHWAHAKLCKT-UHFFFAOYSA-N
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Description

Penfluron is a synthetic chemosterilant insecticide belonging to the benzoylphenyl urea class. It is primarily used to control pests such as flies, caterpillars, and cotton bugs. This compound works by inhibiting chitin synthesis, which is essential for the development of the exoskeleton in insects. This compound was introduced in the 1970s and has been used in various agricultural applications, including soybean, fruit, cotton, and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penfluron can be synthesized through a multi-step process starting from 2,6-difluorobenzoyl chloride and 4-(trifluoromethyl)aniline. The reaction involves the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Penfluron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Penfluron has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Penfluron’s unique properties and applications make it a valuable compound in the field of pest control and scientific research.

Properties

IUPAC Name

2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMHWAHAKLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042262
Record name Penfluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35367-31-8
Record name Penfluron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penfluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENFLURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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